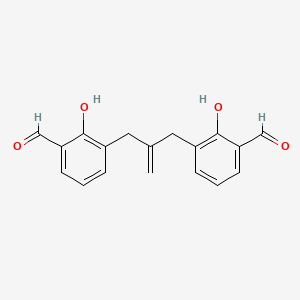
Benzaldehyde, 3,3'-(2-methylene-1,3-propanediyl)bis[2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is a complex organic compound characterized by its unique structure, which includes benzaldehyde groups connected through a 2-methylene-1,3-propanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- typically involves the reaction of benzaldehyde derivatives with appropriate linking agents under controlled conditions. One common method includes the use of (2-methylene-1,3-propanediyl)bis[trichlorosilane] as a precursor . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
- (2-Methylene-1,3-propanediyl)bis[trichlorosilane]
Uniqueness
Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
324541-89-1 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-[2-[(3-formyl-2-hydroxyphenyl)methyl]prop-2-enyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C18H16O4/c1-12(8-13-4-2-6-15(10-19)17(13)21)9-14-5-3-7-16(11-20)18(14)22/h2-7,10-11,21-22H,1,8-9H2 |
InChI Key |
YOEPKJJOBXAWMV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC1=C(C(=CC=C1)C=O)O)CC2=C(C(=CC=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















